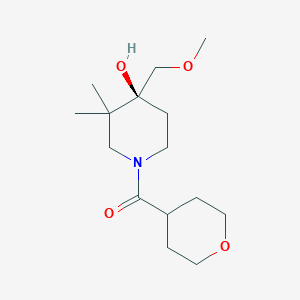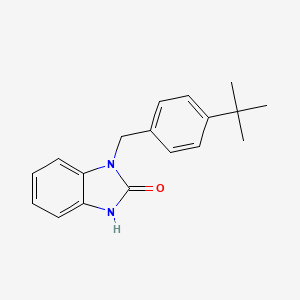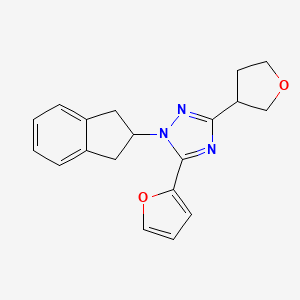![molecular formula C16H11N3O4 B5647038 4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5647038.png)
4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as NAO, is a chemical compound with a molecular formula C16H10N2O4. It is a yellow crystalline powder that is widely used in scientific research applications due to its unique properties.
Mécanisme D'action
4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one inhibits the activity of mitochondrial complex I by binding to the flavin mononucleotide (FMN) binding site. This binding leads to a conformational change in the protein, which inhibits its activity. The inhibition of mitochondrial complex I leads to a decrease in ATP production and an increase in ROS production, which can lead to cell death.
Biochemical and Physiological Effects:
4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential cancer treatment. It has also been shown to protect against ischemia-reperfusion injury in the heart and brain, which makes it a potential treatment for cardiovascular and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has several advantages for lab experiments. It is a potent inhibitor of mitochondrial complex I, which makes it a useful tool for studying the role of this protein in various diseases. It is also relatively stable and easy to synthesize, which makes it a cost-effective tool for research. However, there are also some limitations to using 4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments. It has been shown to have off-target effects on other proteins, which can complicate data interpretation. Additionally, its effects on mitochondrial complex I can be influenced by other factors, such as the presence of other inhibitors or changes in the mitochondrial membrane potential.
Orientations Futures
There are several future directions for research involving 4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one. One area of research is the development of 4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one derivatives with improved specificity and potency. Another area of research is the investigation of the role of mitochondrial complex I in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, 4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one could be used in combination with other inhibitors to study the effects of multiple proteins on mitochondrial function. Finally, there is a need for more research into the off-target effects of 4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one and how these effects can be minimized in lab experiments.
Méthodes De Synthèse
4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of 3-nitrobenzaldehyde with phenylhydrazine to form 3-nitrophenylhydrazone. This compound is then reacted with ethyl acetoacetate to form 4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one. Another method involves the reaction of 3-nitrobenzaldehyde with phenylhydrazine in the presence of acetic anhydride to form 3-nitrophenylhydrazone acetate. This compound is then reacted with ethyl acetoacetate to form 4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one.
Applications De Recherche Scientifique
4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is widely used in scientific research applications due to its unique properties. It has been shown to inhibit the activity of mitochondrial complex I, which is involved in the production of ATP. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can lead to cell death. 4-{[(3-nitrophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been used to study the role of mitochondrial complex I in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
IUPAC Name |
4-[(3-nitrophenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-16-14(18-15(23-16)11-5-2-1-3-6-11)10-17-12-7-4-8-13(9-12)19(21)22/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIXOTDIYLSPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-{[(3-nitrophenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5646964.png)
![9-[4-(1H-pyrazol-1-yl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5646975.png)


![4-{[4-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-pyridin-3-ylquinoline](/img/structure/B5646999.png)

![4-[(2-{1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5647005.png)



![N-(3-pyridin-2-ylpropyl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-amine](/img/structure/B5647027.png)
![3,5-dimethyl-7-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5647031.png)

![3-methyl-N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5647034.png)